1H-Benzimidazole-2-methanol, alpha-ethyl-1-[3-(3-methoxyphenoxy)propyl]-, hydrochloride (1:1)
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Overview
Description
1H-Benzimidazole-2-methanol, alpha-ethyl-1-[3-(3-methoxyphenoxy)propyl]-, hydrochloride (1:1) is a complex organic compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that play a crucial role in various biological and chemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole-2-methanol, alpha-ethyl-1-[3-(3-methoxyphenoxy)propyl]-, hydrochloride (1:1) typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the methanol and ethyl groups. The final step involves the addition of the 3-(3-methoxyphenoxy)propyl group and the formation of the hydrochloride salt. The reaction conditions often require the use of catalysts, specific temperature controls, and pH adjustments to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce production costs, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its purest form .
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole-2-methanol, alpha-ethyl-1-[3-(3-methoxyphenoxy)propyl]-, hydrochloride (1:1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent choice, and pH are critical factors that influence the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted benzimidazole derivatives .
Scientific Research Applications
1H-Benzimidazole-2-methanol, alpha-ethyl-1-[3-(3-methoxyphenoxy)propyl]-, hydrochloride (1:1) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-2-methanol, alpha-ethyl-1-[3-(3-methoxyphenoxy)propyl]-, hydrochloride (1:1) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives, such as:
- 1H-Benzimidazole-2-methanol
- 1H-Benzimidazole-2-ethanol
- 1H-Benzimidazole-2-propanol
Uniqueness
1H-Benzimidazole-2-methanol, alpha-ethyl-1-[3-(3-methoxyphenoxy)propyl]-, hydrochloride (1:1) is unique due to its specific structural features, such as the presence of the 3-(3-methoxyphenoxy)propyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-[1-[3-(3-methoxyphenoxy)propyl]benzimidazol-2-yl]propan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3.ClH/c1-3-19(23)20-21-17-10-4-5-11-18(17)22(20)12-7-13-25-16-9-6-8-15(14-16)24-2;/h4-6,8-11,14,19,23H,3,7,12-13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FURWDAHNIZCZSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC2=CC=CC=C2N1CCCOC3=CC=CC(=C3)OC)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049749-99-6 |
Source
|
Record name | 1H-Benzimidazole-2-methanol, α-ethyl-1-[3-(3-methoxyphenoxy)propyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1049749-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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